molecular formula C19H16N2O4S2 B2811902 2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide CAS No. 941889-55-0

2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2811902
CAS No.: 941889-55-0
M. Wt: 400.47
InChI Key: SXYYYWBEFZUKAK-UHFFFAOYSA-N
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Description

2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide is a synthetic organic compound characterized by a thiophene core substituted with a phenyl group at the 5-position and a carboxamide group at the 3-position. The 2-position is further modified by a benzamido group containing a methylsulfonyl moiety.

Properties

IUPAC Name

2-[(4-methylsulfonylbenzoyl)amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c1-27(24,25)14-9-7-13(8-10-14)18(23)21-19-15(17(20)22)11-16(26-19)12-5-3-2-4-6-12/h2-11H,1H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYYYWBEFZUKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group would produce the corresponding amine.

Scientific Research Applications

2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Sulfonylurea Herbicides (Triazine Derivatives)

The sulfonylurea herbicides listed in (e.g., metsulfuron methyl ester, triflusulfuron methyl ester) share a sulfonylurea bridge but differ significantly in core structure.

Parameter 2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide Metsulfuron Methyl Ester
Core Structure Thiophene ring 1,3,5-Triazine ring
Key Functional Groups Methylsulfonyl benzamido, carboxamide Sulfonylurea, methoxy, methyl
Primary Application Undocumented (potential drug candidate) Herbicide (ALS inhibitor)
Bioactivity Mechanism Hypothesized enzyme inhibition Acetolactate synthase (ALS) inhibition

Key Differences :

  • The carboxamide group replaces the urea moiety in sulfonylureas, which could reduce herbicidal activity but enhance compatibility with mammalian targets.

Comparison with Thiazole-Based Pharmaceuticals ()

Thiazole derivatives in (e.g., (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate) exhibit complex stereochemistry and carbamate/carboxylate functionalities.

Parameter Target Compound Thiazole Derivative
Core Structure Thiophene Thiazole-oxazolidinone hybrid
Functional Groups Carboxamide, methylsulfonyl Carboxylate, carbamate, imidazolidinone
Stereochemical Complexity None (planar structure) Multiple stereocenters
Putative Application Undocumented Antiviral or protease inhibition (inferred)

Key Differences :

  • The methylsulfonyl group may enhance solubility compared to the hydrophobic thiazole derivatives.

Research Findings and Mechanistic Insights

  • Electronic Properties : The methylsulfonyl group in the target compound is strongly electron-withdrawing, which may stabilize charge interactions in enzyme-binding pockets, a feature absent in triazine-based sulfonylureas .
  • Synthetic Accessibility : The absence of stereocenters (unlike thiazole derivatives in ) makes the target compound easier to synthesize at scale.

Q & A

Q. Critical Conditions :

  • Temperature Control : Maintain 0–5°C during acylation to suppress side reactions.
  • Solvent Purity : Use anhydrous DMF or dichloromethane to prevent hydrolysis of reactive intermediates.
  • Catalysts : Triethylamine (TEA) is essential for neutralizing HCl byproducts during amide bond formation .

Basic: Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methylsulfonyl group at δ 3.0–3.5 ppm for 1H; aromatic carbons at 120–140 ppm for 13C) .
    • 2D NMR (HSQC, HMBC) : Resolve overlapping signals and verify connectivity between the thiophene core and substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion for C20H17N2O4S2) .
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30) .

Data Interpretation : Compare experimental spectra with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .

Advanced: How can researchers optimize the acylation step to minimize by-products such as over-acylated derivatives?

Q. Methodological Answer :

  • Stoichiometric Control : Use a 1.1:1 molar ratio of acylating agent (e.g., 4-(methylsulfonyl)benzoyl chloride) to the thiophene intermediate to prevent diacylation .
  • Protecting Groups : Temporarily protect reactive sites (e.g., NH2 groups) with Boc or Fmoc before acylation .
  • Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time, minimizing side reactions .
  • In Situ Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) to track reaction progress and terminate at 85–90% conversion .

Advanced: What computational strategies are recommended to predict the binding affinity of this compound with cyclooxygenase-2 (COX-2)?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the methylsulfonyl group and COX-2’s hydrophobic pocket (e.g., Val523, Tyr355). Validate with co-crystallized ligand RMSD < 2.0 Å .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze hydrogen bonds and binding free energy (MM-PBSA) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values from COX-2 inhibition assays to guide structural optimization .

Advanced: How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Q. Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability, metabolic clearance (e.g., CYP450 assays), and bioavailability to identify discrepancies due to poor absorption or rapid metabolism .
  • Tissue Distribution Studies : Use radiolabeled compound (e.g., 14C) to quantify accumulation in target tissues vs. plasma .
  • Metabolite Identification : LC-MS/MS profiling of in vivo samples to detect active/inactive metabolites that may explain efficacy gaps .
  • Dose Escalation : Adjust in vivo dosing regimens to match effective concentrations observed in vitro, accounting for protein binding and tissue penetration .

Advanced: What experimental approaches are recommended to study structure-activity relationships (SAR) for modifying the phenylthiophene scaffold?

Q. Methodological Answer :

  • Substituent Scanning : Synthesize derivatives with variations in:
    • Position 5 : Replace phenyl with heteroaromatic rings (e.g., pyridyl) to assess π-π stacking effects .
    • Methylsulfonyl Group : Replace with sulfonamide or sulfonic acid to modulate polarity and target engagement .
  • Biological Assays : Test derivatives in enzyme inhibition (e.g., COX-2 IC50) and cytotoxicity assays (e.g., MTT on cancer cell lines) to correlate structural changes with activity .
  • Crystallography : Co-crystallize lead compounds with target proteins (e.g., COX-2) to visualize binding modes and guide rational design .

Basic: What are the recommended storage conditions to ensure the compound’s stability?

Q. Methodological Answer :

  • Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the amide bond .
  • Solvent : Dissolve in DMSO (10 mM stock) for long-term storage; avoid aqueous buffers to minimize degradation .
  • Purity Checks : Reassess purity via HPLC every 6 months; discard if degradation exceeds 5% .

Advanced: How can researchers resolve conflicting NMR data arising from rotational isomerism in the benzamido group?

Q. Methodological Answer :

  • Variable-Temperature NMR : Acquire spectra at 25°C and 60°C; coalescence of split signals confirms rotational barriers .
  • 2D NOESY : Detect through-space correlations between the methylsulfonyl group and adjacent protons to identify predominant conformers .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict energy differences between rotamers .

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